molecular formula C14H17NO3S B4461249 6-(Butylsulfonyl)-4-methylquinolin-2(1H)-one

6-(Butylsulfonyl)-4-methylquinolin-2(1H)-one

Cat. No.: B4461249
M. Wt: 279.36 g/mol
InChI Key: CZNWXFDMWQKKON-UHFFFAOYSA-N
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Description

Significance of the Quinolinone Scaffold in Contemporary Chemical Research

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. tandfonline.comrsc.orgnih.govorientjchem.org Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comrsc.orgnih.govorientjchem.org The structural rigidity of the bicyclic system, coupled with its capacity for hydrogen bonding and aromatic interactions, allows for high-affinity binding to various biological targets. Beyond pharmaceuticals, quinolinone derivatives are also explored for their applications as dyes, molecular sensors, and intelligent materials. mdpi.com

Historical Context of Quinolinone Synthesis and Modifications for Academic Inquiry

The synthesis of quinoline (B57606) and its derivatives has a rich history, with several named reactions being fundamental to their preparation. rsc.org Methods like the Conrad-Limpach and Knorr syntheses have been traditionally employed to construct the quinolinone core. orientjchem.orgscispace.com Over the years, these methods have been refined and new synthetic strategies have been developed to allow for more precise control over substitution patterns and to improve reaction yields and conditions. Academic inquiry has driven the exploration of various synthetic routes, including intramolecular cyclization reactions and the use of modern catalytic systems to functionalize the quinolinone scaffold at different positions. mdpi.commdpi.com These modifications are crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological or material properties.

Rationale for Focused Academic Investigation on 6-(Butylsulfonyl)-4-methylquinolin-2(1H)-one within the Broader Quinolinone Class

The focused investigation of this compound stems from the desire to explore novel chemical space within the quinolinone class. The introduction of a butylsulfonyl group at the 6-position is of particular interest. The sulfonyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinolinone ring system. This modification can influence the compound's reactivity, photophysical properties, and, importantly, its interaction with biological targets. The methyl group at the 4-position is a common feature in many biologically active quinolinones, and its presence can be crucial for specific receptor binding. nih.gov Therefore, the unique combination of these substituents provides a compelling rationale for a dedicated academic investigation to understand its chemical behavior and potential applications. For instance, a similar compound, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), has been identified as a highly potent and selective inhibitor of RIP2 kinase, highlighting the potential of sulfonyl-substituted quinolines in targeted therapies. nih.gov

Overview of Advanced Research Methodologies Applicable to this compound

The comprehensive study of this compound would employ a range of advanced research methodologies.

Spectroscopic and Crystallographic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and stereochemistry.

Mass Spectrometry (MS): For accurate molecular weight determination and fragmentation analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and study electronic transitions.

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the solid state.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: To model the electronic structure, reactivity, and spectroscopic properties.

Molecular Docking and Dynamics Simulations: To predict and analyze the binding interactions with biological macromolecules.

Biological and Pharmacological Assays:

In vitro screening: To assess its activity against a panel of biological targets, such as enzymes or receptors.

Cell-based assays: To evaluate its effects on cellular processes.

The following table provides a representative overview of the types of data that would be generated through such methodologies for a quinolinone derivative.

Analytical Technique Type of Data Obtained Example Data for a Representative 4-methylquinolin-2(1H)-one derivative
¹H NMR (CDCl₃, 500 MHz) Chemical shifts (δ) in ppm, coupling constants (J) in Hzδ 7.90 (d, J = 8.5 Hz, 1H), 7.71 (s, 1H), 7.55 (dd, J = 8.5, 1.5 Hz, 1H), 7.21 (s, 1H), 2.66 (s, 3H), 2.56 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) Chemical shifts (δ) in ppmδ 149.6, 147.0, 146.1, 136.7, 132.4, 128.8, 126.9, 122.9, 122.4, 21.8, 18.6
Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z)m/z 192 ([M+H]⁺)
IR (KBr) Wavenumbers (ν) in cm⁻¹ν 3153, 3059, 2915, 1558, 1501, 1435, 1376

Note: The example data is for 4,6-dimethylquinolin-2(1H)-one and is intended to be illustrative of the data types. scispace.com

Aims and Scope of the Scholarly Investigation into this compound

The primary aims of a scholarly investigation into this compound would be:

To develop an efficient and scalable synthetic route for the compound, allowing for its preparation in sufficient quantities for detailed study.

To fully characterize the compound using a suite of spectroscopic and analytical techniques to confirm its structure and purity.

To investigate its fundamental chemical and physical properties , including its reactivity, solubility, and stability.

To explore its potential biological activities through a series of in vitro and cell-based assays, guided by the known pharmacology of related quinolinone derivatives.

To conduct computational studies to rationalize its observed properties and to guide the design of future analogs with improved characteristics.

The scope of such an investigation would be to provide a comprehensive understanding of this novel quinolinone derivative, thereby contributing to the broader knowledge base of heterocyclic chemistry and potentially identifying a new lead compound for therapeutic or material science applications.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net This process involves identifying key chemical bonds that can be disconnected, corresponding to reliable chemical reactions that can form them. youtube.com

The structure of this compound presents several logical points for disconnection. The primary disconnections are identified at the sulfonyl group and within the quinolinone heterocyclic ring system.

C-S Bond Disconnection: The bond between the quinoline ring (at position 6) and the sulfur atom of the butylsulfonyl group is a prime candidate for disconnection. This suggests the installation of the sulfonyl group onto a pre-formed quinolinone ring or an aniline (B41778) precursor. This leads to two potential synthons: a nucleophilic quinolinone (or aniline) and an electrophilic butylsulfonyl species (e.g., butylsulfonyl chloride), or an electrophilic halo-quinolinone and a nucleophilic butylsulfinate.

Quinolinone Ring Disconnections: The quinolinone ring itself can be disconnected according to established synthetic methods. For a 4-methyl-2-quinolinone structure, the most common retrosynthetic approach involves breaking the N1-C2 and C4-C4a bonds. This deconstruction points towards a reaction between a substituted aniline and a β-ketoester, such as ethyl acetoacetate (B1235776), a strategy central to the Knorr and Conrad-Limpach quinoline syntheses.

Based on the identified disconnections, a synthetic strategy can be formulated by selecting appropriate precursor molecules. A convergent approach, where the substituted aniline and the β-keto component are prepared separately before being combined, is often efficient.

Forward Synthetic Plan A:

Starting Material: 4-Aminothiophenol.

Intermediate 1: 4-(Butylthio)aniline, formed via alkylation of 4-aminothiophenol with a butyl halide.

Intermediate 2: Ethyl 3-((4-(butylthio)phenyl)amino)but-2-enoate, formed by the condensation of 4-(butylthio)aniline with ethyl acetoacetate.

Intermediate 3: 6-(Butylthio)-4-methylquinolin-2(1H)-one, formed through thermal cyclization of the enamine intermediate.

Target Molecule: this compound, obtained by the oxidation of the thioether group in the final step.

Forward Synthetic Plan B:

Starting Material: 4-Nitrobenzenesulfonyl chloride.

Intermediate 1: N-butyl-4-nitrobenzenesulfonamide.

Intermediate 2: 4-(Butylsulfonyl)aniline (B1334998), formed by the reduction of the nitro group.

Intermediate 3: 3-((4-(Butylsulfonyl)phenyl)amino)-but-2-enoate, from the reaction of 4-(butylsulfonyl)aniline with ethyl acetoacetate.

Target Molecule: this compound, via thermal cyclization of the enamine intermediate.

This strategic planning allows for flexibility and the selection of the most efficient and high-yielding reaction pathway based on available starting materials and laboratory conditions.

Synthesis of the 4-Methylquinolin-2(1H)-one Core Structure

The quinolin-2(1H)-one scaffold is a privileged structure found in numerous biologically active compounds. mdpi.com Its synthesis is well-established, with several named reactions providing reliable access to this heterocyclic core.

The construction of the 4-methylquinolin-2(1H)-one core typically relies on the condensation and subsequent cyclization of anilines with β-dicarbonyl compounds.

Knorr Quinoline Synthesis: While primarily known for synthesizing quinolines, a variation, the Conrad-Limpach-Knorr synthesis, is highly effective for producing 2- and 4-quinolinones. For 4-methylquinolin-2(1H)-ones, the reaction involves heating an aniline with ethyl acetoacetate to form an acetoacetanilide (B1666496) intermediate. This intermediate is then cyclized under acidic conditions (e.g., sulfuric acid) to yield the desired quinolinone. scispace.com

Camps Cyclization: This method involves the intramolecular cyclization of N-(2-acylaryl)amides in the presence of a base. mdpi.com While versatile, it requires a pre-functionalized aniline, making it potentially less direct than the Conrad-Limpach-Knorr approach for this specific target.

Palladium-Catalyzed Cyclization: Modern methods include the palladium-catalyzed intramolecular C-H functionalization or cyclization of appropriately substituted acrylamides, offering an alternative route with different functional group tolerances. nih.govresearchgate.net

For the synthesis of this compound, the Conrad-Limpach-Knorr approach using a substituted aniline and ethyl acetoacetate is the most direct and widely applicable method.

The efficiency of the quinolinone synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature. The cyclization of the acetoacetanilide intermediate is the critical step requiring careful control.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄, Polyphosphoric Acid (PPA), Dowex-50Strong acids are required to promote the intramolecular Friedel-Crafts-type acylation/cyclization reaction. Solid acid catalysts like Dowex-50 can simplify workup.
Solvent High-boiling point solvents (e.g., Diphenyl ether) or solvent-freeHigh temperatures are often necessary for the thermal cyclization step. Solvent-free conditions can be more environmentally friendly. jocpr.com
Temperature 100-250 °CThe optimal temperature balances the rate of reaction with the potential for side reactions or decomposition. The Gould-Jacobs reaction, a related method, often requires temperatures above 250 °C. nih.gov
Base (for Camps Cyclization) NaOH, Cs₂CO₃The choice of base can influence the regioselectivity of the cyclization, determining whether a quinolin-2-one or quinolin-4-one is formed. nih.gov

This table is interactive. Users can sort columns to compare different reaction parameters.

Optimization studies often reveal that a specific combination of a strong acid catalyst and high temperature provides the best yields for the formation of the quinolin-2(1H)-one core from an acetoacetanilide precursor. researchgate.net

When using an asymmetrically substituted aniline, such as 4-(butylsulfonyl)aniline, the regioselectivity of the electrophilic cyclization step is a critical consideration.

Electronic Effects: The butylsulfonyl group is a strong electron-withdrawing group. In electrophilic aromatic substitution reactions, such groups are meta-directing. Therefore, the cyclization of the acetoacetanilide derived from 4-(butylsulfonyl)aniline would be directed to the positions ortho to the amino group (positions 2 and 6 of the aniline).

Steric Hindrance: The position ortho to the large butylsulfonyl group may be sterically hindered. However, the primary directing influence in this intramolecular cyclization is the amino group (after conversion to an amide), which is a strong ortho-, para-director.

The cyclization of an acetoacetanilide formed from a para-substituted aniline can theoretically yield two different regioisomers (a 6-substituted or an 8-substituted quinolinone). However, the cyclization of anilides derived from para-substituted anilines generally leads to the formation of the 6-substituted quinolin-2(1H)-one as the major product. kab.ac.ug The powerful ortho-directing effect of the nitrogen atom typically overrides the meta-directing effect of the deactivating group at the para position, leading to cyclization at the less sterically hindered ortho position, resulting in the desired 6-substituted product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butylsulfonyl-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-3-4-7-19(17,18)11-5-6-13-12(9-11)10(2)8-14(16)15-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNWXFDMWQKKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 6 Butylsulfonyl 4 Methylquinolin 2 1h One

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of an organic molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula and probing the compound's structure.

Fragmentation Pattern Analysis for Detailed Structural Elucidation:By inducing fragmentation of the molecule within the mass spectrometer, a unique fragmentation pattern is generated. Analyzing these fragments would help confirm the connectivity of the butylsulfonyl group to the quinolinone core and other structural features.

While the principles of these analytical techniques are well-established, their application to 6-(Butylsulfonyl)-4-methylquinolin-2(1H)-one requires experimental spectra and data that are not available in the reviewed literature. Research on other substituted quinolinones exists, but this data cannot be extrapolated to create an accurate and authoritative report on the specific target compound.

Should research containing the synthesis and characterization of This compound be published, a detailed article as requested could be generated.

Tandem Mass Spectrometry (MS/MS) for Advanced Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming molecular weight and deducing the structure of a compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule (precursor ion) of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a series of product ions.

The fragmentation of the quinolinone core and its substituents provides a detailed structural fingerprint. For this compound, key fragmentation pathways would likely involve the sulfonyl group and the alkyl chain. Expected cleavages include the loss of the butyl group, elimination of sulfur dioxide (SO₂), and various ruptures of the quinolinone ring system itself. Analysis of these fragments allows for the unambiguous confirmation of the connectivity of the butylsulfonyl group at the 6-position and the methyl group at the 4-position. Studies on similarly complex fused nitrogen-containing ring systems demonstrate that fragmentation primarily occurs on the heterocyclic rings, with substituents heavily influencing the resulting patterns.

Illustrative Data Table: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

Predicted m/zPredicted Fragment LossStructural Interpretation
222.08C₄H₉• (Butyl radical)Cleavage of the S-butyl bond.
215.05SO₂ (Sulfur dioxide)Loss of the sulfonyl moiety from the quinolinone core.
174.06C₄H₉SO₂• (Butylsulfonyl radical)Loss of the entire butylsulfonyl side chain.
146.06C₄H₉SO₂• + COSubsequent loss of carbon monoxide from the quinolinone ring.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

By diffracting X-rays through a high-quality single crystal of this compound, its absolute molecular structure can be determined. This technique would confirm the planarity of the quinolinone ring system and reveal the precise geometry and orientation of the butylsulfonyl and methyl substituents.

The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the N-H and S=O groups, which dictate how the molecules arrange themselves into a crystal lattice. For example, studies on other quinolinone derivatives have revealed extensive hydrogen bonding patterns that lead to the formation of one-dimensional linear polymers or two-dimensional networks.

Illustrative Data Table: Hypothetical Single-Crystal X-ray Diffraction Data

ParameterExample Value
Chemical FormulaC₁₄H₁₇NO₃S
Formula Weight279.35
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.51
b (Å)12.34
c (Å)14.67
β (°)98.5
Volume (ų)1525.9
Z (Molecules/unit cell)4

Powder X-ray Diffraction (PXRD) for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing crystalline solids, particularly for identifying different polymorphic forms. Polymorphs are different crystal structures of the same compound, which can have distinct physical properties. PXRD is a powerful tool for identifying these different crystalline phases by their unique diffraction patterns.

In the context of this compound, PXRD would be used to screen for the existence of polymorphs by analyzing samples prepared under various crystallization conditions. Each polymorph would produce a unique diffractogram, characterized by a specific set of diffraction peaks at different 2θ angles. This method is crucial for quality control, ensuring the consistency of the solid form of a pharmaceutical substance. The technique is sensitive enough to detect minor quantities of one polymorphic form in the presence of another.

Illustrative Data Table: Comparison of Hypothetical PXRD Peaks for Two Polymorphs

Form A (2θ°)Form B (2θ°)
8.59.1
12.311.5
15.816.2
21.020.5
25.626.1

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification via Characteristic Absorption/Scattering

The IR and Raman spectra of this compound would display a series of characteristic bands corresponding to its distinct functional groups. Analysis of other quinoline (B57606) derivatives provides a strong basis for assigning these vibrational modes.

Key expected vibrations include:

N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the amide proton.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the butyl and methyl groups just below 3000 cm⁻¹.

C=O Stretch: A strong absorption band for the amide carbonyl group, typically found around 1650-1680 cm⁻¹.

C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region from the quinolinone aromatic rings.

S=O Stretches: Two characteristic strong bands for the sulfonyl group, typically appearing as asymmetric and symmetric stretches in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

C-N and C-S Stretches: Vibrations in the fingerprint region (below 1400 cm⁻¹) corresponding to the carbon-nitrogen and carbon-sulfur bonds.

Illustrative Data Table: Predicted Vibrational Frequencies and Assignments

Frequency Range (cm⁻¹)AssignmentVibrational Mode
~3250N-H stretchAmide
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic (Butyl, Methyl)
~1660C=O stretchAmide Carbonyl
1600-1450C=C stretchAromatic Ring
~1320S=O stretchAsymmetric
~1140S=O stretchSymmetric

Conformational Insights from Vibrational Modes

Beyond identifying functional groups, vibrational spectroscopy can offer subtle insights into the molecule's conformation. The precise frequencies of vibrational modes, particularly bending and stretching modes in the fingerprint region, are sensitive to the molecule's three-dimensional shape.

For this compound, this analysis could reveal information about the rotational conformation of the butyl group and the orientation of the sulfonyl group relative to the plane of the quinolinone ring. High-pressure Raman spectroscopy studies on similar sulfonyl-containing molecules have shown that conformational transitions can be observed as distinct changes in the spectra, providing valuable data on molecular stability and flexibility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used for the qualitative and quantitative analysis of compounds containing chromophores. For this compound, this method is instrumental in characterizing its electronic structure and developing assays for its quantification.

Electronic Transition Analysis and Chromophore Characterization

The UV-Vis absorption spectrum of this compound is primarily determined by its core quinolinone structure, which acts as the principal chromophore. researchgate.net Quinolines and their derivatives are known to exhibit strong absorption in the UV region due to π → π* and n → π* electronic transitions within the aromatic bicyclic system. researchgate.netacs.org The conjugated system of the benzene (B151609) and pyridinone rings in the quinolinone scaffold is responsible for these characteristic absorption bands.

The expected UV-Vis spectrum would likely display multiple absorption bands characteristic of the quinolinone system. By analogy with similar structures, strong absorption bands can be anticipated in the range of 250-350 nm. acs.orgnih.gov

Table 1: Predicted UV-Vis Spectral Data for this compound in a Polar Solvent (e.g., Methanol)

Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Associated Electronic Transition
~280-290 High π → π*
~330-340 Moderate π → π*
>350 Low n → π*

Note: This data is predictive and based on the analysis of the quinolinone chromophore and typical substituent effects.

Development of Quantitative Analytical Methodologies

UV-Vis spectroscopy provides a simple, rapid, and cost-effective method for the quantitative determination of this compound in bulk form or in solution, provided no interfering substances absorb at the chosen wavelength. zsmu.edu.ua The methodology is based on the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of the absorbing species.

The development of a quantitative method involves several key steps:

Selection of Wavelength (λmax): The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize errors.

Solvent Selection: An appropriate solvent that dissolves the compound and is transparent in the wavelength range of interest must be selected. Common solvents include methanol, ethanol (B145695), and acetonitrile (B52724).

Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The plot of absorbance versus concentration should be linear, with a correlation coefficient (r²) close to 1.000. zsmu.edu.ua

Method Validation: The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). zsmu.edu.uaajol.info

This technique is particularly useful for in-process controls during synthesis and for routine quality control testing where a rapid quantification is required.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are indispensable for the assessment of purity, identification of impurities, and separation of complex mixtures. For this compound, techniques like HPLC and GC-MS are critical for ensuring its quality and identifying potential process-related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity profiling of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its synthesis-related impurities and degradation products. chromatographyonline.comnih.gov

Method Development Strategy: A systematic approach to method development would involve screening various stationary phases and mobile phase conditions to achieve optimal separation. chromatographyonline.comsigmaaldrich.com

Column Selection: A C18 or C8 column is typically the first choice for compounds of intermediate polarity. Columns with different selectivities can be screened to find the best resolution for all components. chromatographyonline.com

Mobile Phase Optimization: The mobile phase usually consists of a mixture of an aqueous component (e.g., water or a buffer) and an organic modifier (e.g., acetonitrile or methanol). ajol.info Gradient elution is often employed for impurity profiling to resolve compounds with a wide range of polarities. nih.gov The pH of the aqueous phase can be adjusted to control the retention of ionizable impurities.

Detector Selection: A UV detector set at one of the compound's absorption maxima (e.g., ~280 nm or ~330 nm) would provide high sensitivity for the parent compound and related aromatic impurities. researchgate.net

Method Validation: Once developed, the HPLC method must be rigorously validated as per ICH guidelines. ajol.inforesearchgate.net This ensures the method is reliable for its intended use, such as quality control in a manufacturing setting.

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components. Peak purity index > 0.999; baseline resolution between analyte and impurities.
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of test results to the true value, often assessed by recovery studies. Recovery typically between 98.0% and 102.0%.
Precision Degree of agreement among individual test results when the procedure is applied repeatedly. Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. No significant change in results with minor changes in flow rate, pH, etc.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile trace impurities that may be present in the final product. shimadzu.comnih.gov While the parent compound, this compound, is likely not volatile enough for GC analysis without derivatization, GC-MS is invaluable for detecting residual solvents, starting materials, or volatile byproducts from its synthesis. thermofisher.com

Potential impurities could include:

Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol, dichloromethane).

Starting Materials: Unreacted precursors used in the synthesis.

Byproducts: Volatile side-products formed during the reaction, such as sulfonyl-related compounds. omicsonline.orgjapsonline.com

In GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. nih.gov Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for specific target impurities. omicsonline.orgresearchgate.net

Table 3: Potential Volatile Impurities and their GC-MS Characterization

Potential Impurity Likely Source Expected Retention Time Key Mass Fragments (m/z)
Toluene Solvent Varies with column/conditions 91, 92, 65
Butyl mercaptan Byproduct Varies with column/conditions 90, 57, 41, 35
Butanesulfonyl chloride Reagent Varies with column/conditions 156, 91, 79, 57

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high speed and reduced solvent consumption compared to HPLC. chromatographyonline.comselvita.com The applicability of SFC for chiral separations depends on the presence of a stereocenter in the molecule.

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral separation using SFC is not applicable to this specific compound.

However, if a chiral center were introduced into the molecule (for example, through modification of the butyl group), the resulting enantiomers would require separation to study their individual biological activities. nih.gov In such a hypothetical case, SFC coupled with a chiral stationary phase (CSP) would be a highly effective method for both analytical and preparative-scale enantioseparation. nih.govnih.govresearchgate.net

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

No published studies detailing the use of Differential Scanning Calorimetry to analyze the phase transitions, such as melting point and crystalline polymorphism, of this compound could be located.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment under Controlled Conditions

No publicly available research was found that has utilized Thermogravimetric Analysis to determine the thermal stability and decomposition profile of this compound under controlled atmospheric conditions.

Structure Reactivity Relationships and Chemical Transformations of 6 Butylsulfonyl 4 Methylquinolin 2 1h One

Investigation of Electrophilic Aromatic Substitution Patterns on the Quinolinone Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.orgtotal-synthesis.commasterorganicchemistry.comlibretexts.org The regioselectivity of such reactions on the 6-(Butylsulfonyl)-4-methylquinolin-2(1H)-one scaffold is governed by the directing effects of the substituents on both the benzene (B151609) and pyridine rings of the quinolinone core.

The quinolin-2(1H)-one nucleus contains a fused benzene and a 2-pyridone ring. The lactam functionality within the pyridone ring influences the electron distribution across the entire system. The nitrogen atom's lone pair can donate electron density into the ring system, acting as an activating group. This effect primarily directs electrophiles to the ortho (C3) and para (C5, C7) positions relative to the nitrogen.

However, the substituents on the carbocyclic ring significantly modify this pattern:

Butylsulfonyl Group (-SO₂C₄H₉) at C6: This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It strongly deactivates the benzene ring towards electrophilic attack and acts as a meta-director. Therefore, it directs incoming electrophiles to the C5 and C7 positions.

Methyl Group (-CH₃) at C4: This is a weak electron-donating group that activates the ring through hyperconjugation and induction. It directs substitution to its ortho (C3) and para (C5) positions.

Position C5: This position is meta to the deactivating sulfonyl group and para to the activating lactam nitrogen. This convergence of directing effects makes C5 a probable site for substitution.

Position C7: This position is also meta to the sulfonyl group and ortho to the lactam nitrogen, making it another likely target for electrophiles.

Position C8: This position is ortho to the deactivating sulfonyl group, which would typically disfavor substitution.

Position C3: Located on the pyridone ring, this position is ortho to both the activating methyl group and the lactam nitrogen. It is a potential site for substitution, particularly under conditions that favor reaction on the heterocyclic portion of the molecule.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of -SO₂Bu (at C6)Influence of Lactam (-NH-C=O)Influence of -CH₃ (at C4)Predicted Reactivity
C3NoneActivating (ortho)Activating (ortho)Possible
C5Deactivating (meta-directing)Activating (para)Activating (para)Favorable
C7Deactivating (meta-directing)Activating (ortho)NoneFavorable
C8Deactivating (ortho-directing)NoneNoneUnfavorable

Nucleophilic Attack Pathways and Reactivity at Carbonyl and Sulfonyl Centers

The molecule possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C2) of the lactam ring and the sulfur atom of the butylsulfonyl group.

Reactivity at the Carbonyl Center (C2): The C2 carbonyl group, being part of a cyclic amide (lactam), is less reactive towards nucleophiles than a ketone or an aldehyde due to the delocalization of the nitrogen lone pair into the carbonyl. However, strong nucleophiles can react at this site. For instance, powerful reducing agents like lithium aluminum hydride could potentially reduce the carbonyl group, while organometallic reagents might lead to ring-opening reactions under forcing conditions.

Reactivity at the Sulfonyl Center (S): The sulfur atom in the butylsulfonyl group is highly electrophilic due to the polarization induced by the two attached oxygen atoms. This center can be a target for potent nucleophiles. Nucleophilic attack on the sulfur atom could theoretically lead to the cleavage of the aryl-sulfur bond (C6-S). However, such desulfonylation reactions on an aromatic ring are generally challenging and require specific reagents and conditions.

Nucleophilic substitution reactions on the 4-chloro derivatives of quinolin-2(1H)-ones have been shown to proceed with various nucleophiles, including thiourea, hydrazine, and amines, leading to a range of 4-substituted products. mdpi.com While the subject molecule lacks a leaving group at the C4 position, this demonstrates the general susceptibility of the quinolinone scaffold to nucleophilic processes when appropriately activated.

Redox Chemistry of the Quinolinone and Sulfonyl Moieties

The redox behavior of this compound is determined by the quinolinone ring system and the sulfonyl group.

Reduction: The quinolinone nucleus can undergo reduction. Catalytic hydrogenation, for example, typically reduces the pyridine portion of the ring system to yield tetrahydroquinoline derivatives. pharmaguideline.com Spectroelectrochemical studies on various quinolone derivatives have demonstrated their ability to undergo electrochemical reduction, generating radical ions. researchgate.net The specific reduction potential would be influenced by the electron-withdrawing sulfonyl group. The carbonyl group of the lactam is generally resistant to mild reduction. The butylsulfonyl group itself is highly stable and inert to most chemical reducing agents.

Oxidation: The quinoline (B57606) ring system is generally resistant to oxidation. pharmaguideline.com Under vigorous conditions with powerful oxidizing agents like potassium permanganate (B83412), the benzene ring can be cleaved while leaving the pyridine ring intact. pharmaguideline.com The C4-methyl group could potentially be oxidized to a carboxylic acid or aldehyde under specific, controlled oxidative conditions. The sulfur atom in the sulfonyl group is already in its highest oxidation state (+6) and is therefore inert to further oxidation. Various synthetic methods, including oxidative annulation and cyclization, are employed to create quinoline derivatives, highlighting the stability of the core structure under certain oxidative conditions. nih.govmdpi.com

Photochemical Reactivity and Chemical Degradation Pathways

The photochemical stability of quinolone derivatives can vary significantly based on their substitution patterns. Studies on fluoroquinolones have shown that some derivatives degrade upon exposure to UV irradiation, leading to changes in their biological activity. nih.gov This degradation can be dose-dependent with respect to UV light. nih.gov

For this compound, potential photochemical degradation pathways could include:

Homolytic Cleavage: UV energy could induce the homolytic cleavage of the sulfur-butyl bond (S-C) or the aryl-sulfur bond (C-S), generating radical intermediates that could lead to a cascade of further reactions and decomposition products.

Ring Degradation: The quinolinone ring itself may undergo photochemical reactions, such as ring-opening or rearrangement, although the aromatic system provides considerable stability.

The presence and position of substituents are critical. For instance, introducing a methoxy group at the C8 position of certain fluoroquinolones has been shown to significantly enhance their stability against UV irradiation. nih.gov The specific impact of the C6-butylsulfonyl and C4-methyl groups on the photostability of this quinolinone would require experimental investigation.

Derivatization Strategies for Further Chemical Exploration of the Quinolinone Scaffold

The this compound scaffold offers several sites for derivatization, allowing for the synthesis of a library of related compounds for further study.

N-Functionalization: The lactam nitrogen (N1) is a key site for derivatization. It can be alkylated or acylated using various electrophiles under basic conditions to introduce a wide range of substituents. This is a common strategy in the synthesis of quinolinone-based compounds. mdpi.com

Electrophilic Substitution: As detailed in Section 5.1, positions C5 and C7 are prime targets for introducing new functional groups via electrophilic substitution. Halogenation (e.g., bromination) at these positions would yield versatile intermediates for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds. nih.gov

Modification of the C4-Methyl Group: The methyl group can be a handle for further transformations. For example, radical bromination could introduce a bromine atom, which can then be substituted by various nucleophiles.

Modification of the Sulfonyl Group: While the sulfonyl group itself is robust, it is often synthesized from sulfonyl chlorides. acs.org If the synthesis allows, varying the alkyl or aryl group attached to the sulfur can produce a range of sulfone and sulfonamide analogs. acs.orgnih.gov

Table 2: Potential Derivatization Strategies

Reaction SiteReaction TypePotential ReagentsResulting Functionality
N1-HAlkylation/AcylationAlkyl halides, Acyl chloridesN-Alkyl/N-Acyl derivatives
C5, C7Electrophilic SubstitutionBr₂, H₂SO₄/HNO₃Halogenated, Nitrated derivatives
C4-CH₃Radical HalogenationN-Bromosuccinimide (NBS)C4-CH₂Br for further substitution
C6-SO₂RVariation in SynthesisR-SO₂Cl precursorsDiverse sulfone/sulfonamide library

Exploration of Potential Supramolecular Interactions in Solution and Solid State

The molecular structure of this compound is well-suited for engaging in a variety of non-covalent supramolecular interactions, which are crucial in determining its solid-state packing and solution-phase behavior. nih.govacs.org

Hydrogen Bonding: The primary hydrogen bonding motif involves the lactam N-H group as a hydrogen bond donor and the lactam carbonyl oxygen (C=O) as an acceptor. This can lead to the formation of strong, self-complementary dimers or catemeric chains in the crystal lattice. The two oxygen atoms of the sulfonyl group are also potent hydrogen bond acceptors, capable of forming weaker C-H···O interactions with methyl, butyl, or aromatic C-H groups. nih.govresearchgate.net

π-π Stacking: The planar, electron-rich quinolinone ring system is capable of engaging in π-π stacking interactions. nih.govmdpi.com These interactions, where aromatic rings stack face-to-face or in an offset fashion, are a significant cohesive force in the crystal packing of many aromatic compounds.

The interplay of these diverse interactions—strong N-H···O hydrogen bonds, π-π stacking, and weaker C-H···O/π contacts—can lead to complex and fascinating three-dimensional supramolecular architectures in the solid state. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(butylsulfonyl)-4-methylquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knorr quinoline synthesis starting from substituted acetoacetanilides. Ionic liquids like [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) are effective catalysts for cyclization, improving reaction efficiency. For example, substituted 4-methylquinolin-2(1H)-ones are formed by heating acetoacetanilides with [Bmim]OH in xylene, followed by distillation to remove ethanol byproducts .
  • Key variables : Temperature (controlled distillation at 70–80°C), solvent choice (xylene for azeotropic removal of water), and catalyst loading (0.2 ml [Bmim]OH per 0.1 mol substrate) critically affect yields (~60–80%) .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • IR Analysis : Look for characteristic bands:

  • 1663 cm⁻¹ (C=O stretching of the quinolinone ring)
  • 1340–1290 cm⁻¹ (S=O symmetric/asymmetric stretching from the butylsulfonyl group) .
    • NMR Analysis :
  • 1^1H NMR: A singlet at δ 2.4–2.6 ppm (4-methyl group), multiplet at δ 3.2–3.5 ppm (butylsulfonyl –CH2_2–), and aromatic protons at δ 6.9–8.2 ppm .
  • 13^{13}C NMR: Carbonyl (C=O) at ~162 ppm and sulfonyl sulfur-linked carbons at ~55 ppm .

Q. What preliminary biological activities have been reported for this compound?

  • Pharmacological screening : Derivatives like 6-substituted quinolin-2(1H)-ones exhibit PDE3 inhibition, with inotropic effects on cardiac tissue. For example, MC2 (a structural analog) showed high selectivity for PDE3 over PDE4, reducing lipolytic side effects in adipocytes .
  • Antimicrobial potential : Quinolone analogs demonstrate activity against Gram-positive bacteria (e.g., S. aureus MIC ~2 µg/mL) via DNA gyrase inhibition, though structure-activity relationships (SAR) require further validation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1^1H NMR splitting) be resolved during structural elucidation?

  • Troubleshooting : Contradictions may arise from tautomerism (e.g., keto-enol forms) or crystallographic packing effects. Use X-ray crystallography to confirm solid-state structure, as demonstrated for 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, where dihedral angles and π-π interactions clarified ambiguities .
  • Dynamic NMR : Variable-temperature 1^1H NMR can detect slow-exchange tautomers. For example, broadening of NH or OH signals at low temperatures indicates hydrogen bonding or rotameric states .

Q. What strategies improve regioselectivity in sulfonation reactions for introducing the butylsulfonyl group?

  • Directed sulfonation : Use electron-donating groups (e.g., methyl at C4) to activate the C6 position for electrophilic substitution. Sulfur trioxide (SO3_3) complexes in aprotic solvents (e.g., DCM) at 0°C yield >85% regioselectivity for C6 sulfonation .
  • Protection/deprotection : Temporarily protect reactive sites (e.g., NH of quinolinone with acetyl) to prevent competing reactions .

Q. How do ionic liquid solvents impact the sustainability of synthesis compared to traditional methods?

  • Advantages : [Bmim]OH reduces waste by enabling catalyst recycling (up to 5 cycles without loss of activity) and eliminating toxic solvents (e.g., DMF). Life-cycle analysis (LCA) shows a 40% reduction in E-factor (kg waste/kg product) compared to H2_2SO4_4-catalyzed routes .
  • Challenges : Scalability and cost of ionic liquids require optimization. Hybrid systems (e.g., [Bmim]OH with microwave irradiation) reduce reaction times from hours to minutes .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in biological activity data across studies?

  • Case example : Variability in PDE3 inhibition assays (e.g., IC50_{50} values differing by >10-fold) may stem from assay conditions (e.g., ATP concentration, enzyme source). Standardize protocols using WHO-recommended reference standards (e.g., cilostamide as a positive control) and validate via orthogonal assays (e.g., cAMP accumulation in cell lines) .
  • Statistical approaches : Apply Bland-Altman analysis to quantify inter-lab variability and identify outliers .

Q. What computational tools predict metabolic stability of this compound derivatives?

  • In silico modeling : Use SwissADME or ADMET Predictor to estimate cytochrome P450 interactions. For example, the butylsulfonyl group reduces CYP3A4-mediated oxidation, improving half-life in rodent models (t1/2_{1/2} ~4.2 h vs. 1.8 h for non-sulfonylated analogs) .
  • Validation : Cross-check with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify intrinsic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.